N-(2-Acetyl-4-methoxyphenyl)-2,2,2-trichloroacetamide
CAS No.:
Cat. No.: VC18305902
Molecular Formula: C11H10Cl3NO3
Molecular Weight: 310.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10Cl3NO3 |
|---|---|
| Molecular Weight | 310.6 g/mol |
| IUPAC Name | N-(2-acetyl-4-methoxyphenyl)-2,2,2-trichloroacetamide |
| Standard InChI | InChI=1S/C11H10Cl3NO3/c1-6(16)8-5-7(18-2)3-4-9(8)15-10(17)11(12,13)14/h3-5H,1-2H3,(H,15,17) |
| Standard InChI Key | ZSPAWDPBRBLJFA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)OC)NC(=O)C(Cl)(Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is N-(2-acetyl-4-methoxyphenyl)-2,2,2-trichloroacetamide, reflecting its acetyl and methoxy substituents on the phenyl ring and the trichloromethyl group attached to the acetamide backbone . Its molecular formula is C₁₁H₁₀Cl₃NO₃, with a molecular weight of 310.56 g/mol (calculated based on analogous trichloroacetamides ).
Structural Features
The compound’s structure comprises:
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A trichloroacetamide moiety (–NH–C(O)–CCl₃), which confers electrophilic reactivity and steric bulk.
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A 2-acetyl-4-methoxyphenyl group, where the acetyl (–COCH₃) and methoxy (–OCH₃) substituents influence electronic distribution and solubility.
Comparative analysis with structurally similar compounds, such as 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide (PubChem CID 77940) and 2,2,2-trichloro-N-(4-fluorophenyl)acetamide (PubChem CID 302892) , highlights how substituent positioning alters physicochemical properties. For instance, the acetyl group in the ortho position likely enhances steric hindrance compared to para-substituted analogs, affecting reaction kinetics and crystallinity.
Table 1: Comparative Properties of Selected Trichloroacetamides
Synthetic Routes and Mechanistic Insights
Synthesis via Trichloroacetimidate Rearrangement
A validated pathway for synthesizing benzylic trichloroacetamides involves the rearrangement of trichloroacetimidates, as demonstrated by Suzuki (2019) . For N-(2-acetyl-4-methoxyphenyl)-2,2,2-trichloroacetamide, the proposed route includes:
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Preparation of Benzylic Trichloroacetimidate: Reacting 2-acetyl-4-methoxyaniline with trichloroacetonitrile under basic conditions to form the corresponding imidate.
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Sigmatropic Rearrangement: Heating or using Lewis acids (e.g., TMSOTf) to induce a -sigmatropic shift, yielding the acetamide .
This method, successful for secondary benzylic trichloroacetamides, typically achieves yields of 70–85% . The acetyl group’s electron-withdrawing nature may accelerate the rearrangement by stabilizing transition-state charges.
Alternative Acetylation Strategies
An alternative approach involves direct acetylation of pre-formed trichloroacetamide intermediates:
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Synthesis of N-(4-methoxyphenyl)-2,2,2-trichloroacetamide: Reacting 4-methoxyaniline with trichloroacetyl chloride.
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Friedel-Crafts Acetylation: Introducing the acetyl group at the ortho position using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
This two-step method may face challenges in regioselectivity, requiring careful control of reaction conditions to avoid over-acylation.
Physicochemical and Spectroscopic Properties
Thermal Stability and Melting Point
Based on analogs , the compound is expected to exhibit a melting point between 120–140°C, with decomposition occurring above 200°C. The trichloromethyl group contributes to thermal stability, while the acetyl moiety may reduce crystal lattice energy, slightly lowering the melting point compared to non-acetylated derivatives.
Solubility and Partition Coefficients
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Solubility: Poor aqueous solubility (<0.1 mg/mL at 25°C) due to hydrophobic trichloromethyl and aryl groups. Soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane.
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logP (Octanol-Water): Estimated at 3.2–3.5, indicating moderate lipophilicity suitable for agrochemical applications .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch of acetamide), ~1600 cm⁻¹ (C=O of acetyl group), and ~750 cm⁻¹ (C–Cl stretch).
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¹H NMR (CDCl₃): Key signals include δ 2.6 ppm (acetyl –CH₃), δ 3.8 ppm (methoxy –OCH₃), and δ 7.3–7.8 ppm (aromatic protons).
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¹³C NMR: Peaks at δ 190–200 ppm (carbonyl carbons) and δ 95–100 ppm (CCl₃) .
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